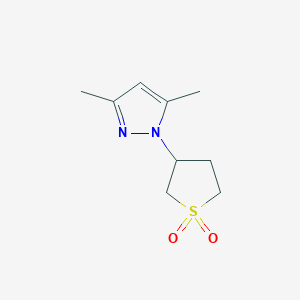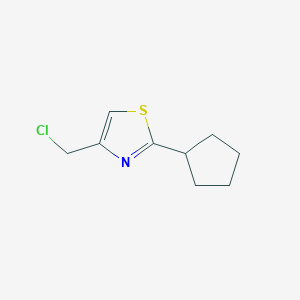
4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 4-position and a cyclopentyl group at the 2-position
Mécanisme D'action
Target of Action
Similar compounds have been found to target specific proteins or enzymes in the body
Mode of Action
It’s plausible that the compound interacts with its targets through covalent bonding, given the presence of a chloromethyl group . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Similar compounds have been found to affect various metabolic pathways . The downstream effects of these interactions could include changes in cellular metabolism, signaling, or other physiological processes.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties, as well as factors such as route of administration and dosage.
Result of Action
The compound’s interaction with its targets could lead to changes in cellular function, potentially resulting in therapeutic or toxic effects .
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopentyl-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts and advanced purification techniques are often employed to enhance the overall process efficiency and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted thiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water are typical oxidizing agents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated thiazoles.
Reduction: Reduced thiazole derivatives with hydrogenated rings.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials such as polymers and nanomaterials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-(Chloromethyl)-2-phenyl-1,3-thiazole: Similar structure but with a phenyl group instead of a cyclopentyl group.
4-(Chloromethyl)-2-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a cyclopentyl group.
Uniqueness
4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-cyclopentyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-5-8-6-12-9(11-8)7-3-1-2-4-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRFKFTYPXFYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2814858.png)
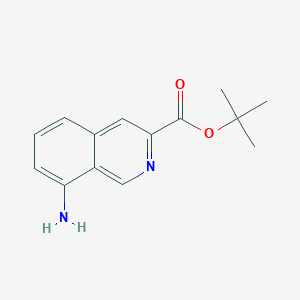

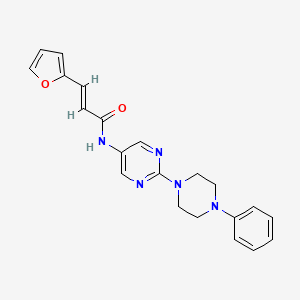
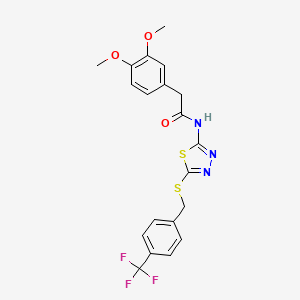
![8-(4-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814868.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)
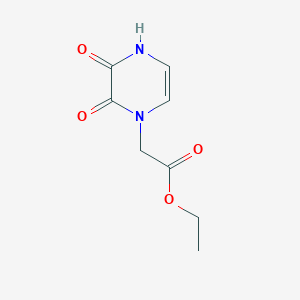
![N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B2814874.png)
![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)
![N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine](/img/structure/B2814877.png)
![2,4-Dimethyl-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2814879.png)
